molecular formula C11H8N4S B2446614 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine CAS No. 1397189-42-2

3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

Cat. No. B2446614
CAS RN: 1397189-42-2
M. Wt: 228.27
InChI Key: UTVBEBUKJQEPHD-UHFFFAOYSA-N
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Description

The compound “3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine” is a heterocyclic compound that contains a pyrazole ring and a thiazole ring attached to a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Synthesis Analysis

The synthesis of pyrazole-based compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the synthesis of pyrazole-based ligands has been demonstrated via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The structure of the compound “3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine” is not explicitly mentioned in the search results.

Scientific Research Applications

Photophysical Properties and Reactions

Studies on derivatives of 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine, like 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variations, demonstrate unique photoreactions. These compounds can exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This diversity in reaction types is rare and offers valuable insights into photophysical properties of these compounds (Vetokhina et al., 2012).

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, have been explored. These studies contribute to understanding the chemical structure and potential applications in various scientific fields (Lan et al., 2019).

Fluorescent Chemosensors

Compounds like pyridine-pyrazoline have been designed and synthesized for specific applications such as fluorescent chemosensors. These are used for detecting metal ions like Fe3+, showcasing the potential of these compounds in analytical chemistry (Asiri et al., 2020).

Antimicrobial Applications

There's ongoing research into the antimicrobial activity of sulfur-containing pyrazole-pyridine hybrids. These studies are significant for developing new antimicrobial agents and understanding their interaction mechanisms with microbial DNA (Desai et al., 2022).

Antioxidant Potential

Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been developed, with some showing promising antioxidant activities. This opens avenues for their use in health and medicine (Kaddouri et al., 2020).

Electroluminescence in OLEDs

Pyrazol-pyridine ligands have been synthesized for use in organic light-emitting diodes (OLEDs), demonstrating high efficiency and potential for future development in display technologies (Su et al., 2021).

properties

IUPAC Name

5-(1H-pyrazol-5-yl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-8(6-12-4-1)11-13-7-10(16-11)9-3-5-14-15-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVBEBUKJQEPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

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